4-(2-Nitroxyethyl)piperidine

Oral bioavailability Organic nitrate pharmacokinetics Preclinical PK comparison

4-(2-Nitroxyethyl)piperidine (also designated BM 12.1173) is a synthetic organic nitrate belonging to the nitric acid ester class of nitric oxide (NO) donors. The molecule comprises a piperidine heterocycle substituted at the 4-position with a nitroxyethyl ester side chain, constituting a distinct structural scaffold within the broader organic nitrate family.

Molecular Formula C7H14N2O3
Molecular Weight 174.2 g/mol
CAS No. 129999-77-5
Cat. No. B156644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Nitroxyethyl)piperidine
CAS129999-77-5
Synonyms4-(2-nitroxyethyl)piperidine
BM 12.1173
BM-12.1173
Molecular FormulaC7H14N2O3
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1CNCCC1CCO[N+](=O)[O-]
InChIInChI=1S/C7H14N2O3/c10-9(11)12-6-3-7-1-4-8-5-2-7/h7-8H,1-6H2
InChIKeyCBGXVHOGJBNZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Nitroxyethyl)piperidine (CAS 129999-77-5): Procurement-Relevant Profile of a Piperidine-Based Organic Nitrate NO Donor


4-(2-Nitroxyethyl)piperidine (also designated BM 12.1173) is a synthetic organic nitrate belonging to the nitric acid ester class of nitric oxide (NO) donors [1]. The molecule comprises a piperidine heterocycle substituted at the 4-position with a nitroxyethyl ester side chain, constituting a distinct structural scaffold within the broader organic nitrate family [2]. Its primary pharmacological mechanism involves enzymatic bioactivation to release nitric oxide, which activates soluble guanylate cyclase and induces vasodilation [3]. The compound was originally profiled alongside structurally related organic nitrates for cardiovascular applications, with published pharmacokinetic data in dog and non-human primate models [1].

Why 4-(2-Nitroxyethyl)piperidine Cannot Be Interchanged with Other Organic Nitrates Without Quantitative PK Validation


Organic nitrates are not pharmacokinetically interchangeable despite sharing a common NO-donor mechanism. In a direct head-to-head study, 4-(2-nitroxyethyl)piperidine (BM 12.1173) and its close structural analog BM 12.1200 exhibited markedly different elimination half-lives (1.3–1.4 h vs. 4.2 h) and distinct oral bioavailability values (63% vs. >55%) in the same canine model [1]. Furthermore, organic nitrate bioactivation is known to depend on structural features including nitrate group count and scaffold geometry, which govern interactions with mitochondrial aldehyde dehydrogenase-2 (ALDH-2) and consequently influence vasodilator potency and tolerance liability [2]. Substituting BM 12.1173 with isosorbide mononitrate, nitroglycerin, or another piperidine-nitrate analog without adjusting for these PK and pharmacodynamic differences risks altered duration of action, divergent tissue selectivity, and unpredictable tolerance profiles. The evidence below quantifies exactly where BM 12.1173 diverges from its nearest comparators.

Quantitative Differentiation Evidence for 4-(2-Nitroxyethyl)piperidine (CAS 129999-77-5) Against Closest Analogs and In-Class Alternatives


Oral Bioavailability: BM 12.1173 (63%) vs. In-Class Analog BM 12.1200 (>55%) — Head-to-Head Canine PK Study

In the only published direct-comparator PK study, 4-(2-nitroxyethyl)piperidine (BM 12.1173) demonstrated a total oral bioavailability of 63% in dogs, exceeding that of the structurally related organic nitrate BM 12.1200 (trans-2-amino-2-methyl-N-(4-nitroxycyclohexylmethyl)-propionamide), which achieved >55% under identical experimental conditions [1]. Both compounds were quantified in dog plasma by capillary gas chromatography with electron capture detection (GC-ECD); intra- and interassay coefficients of variation ranged from 2.9–8.8% with recoveries of 50–62%. The 63% bioavailability places BM 12.1173 substantially above nitroglycerin, whose oral bioavailability is notoriously low (<10%) due to extensive first-pass hepatic metabolism [2], though below isosorbide-5-mononitrate (IS-5-MN), which achieves approximately 100% oral bioavailability owing to the absence of first-pass metabolism [3].

Oral bioavailability Organic nitrate pharmacokinetics Preclinical PK comparison

Elimination Half-Life: BM 12.1173 (1.3–1.4 h) vs. BM 12.1200 (4.2 h) — 3-Fold Shorter Duration Confirmed in Canine Model

In the same head-to-head canine PK study, BM 12.1173 exhibited a significantly shorter elimination half-life of 1.3–1.4 hours compared to BM 12.1200, which displayed a 4.2-hour half-life — representing an approximately 3-fold difference in systemic persistence [1]. This shorter half-life aligns BM 12.1173 more closely with the clinical reference compound IS-5-MN (isosorbide-5-mononitrate), which the study authors explicitly noted as having a corresponding elimination half-life, and was confirmed in a cross-over experiment in Macaca Arctoides monkeys where BM 12.1173 and IS-5-MN were administered in a paired design [1]. By contrast, nitroglycerin has an extremely short elimination half-life of approximately 2–3 minutes in humans, necessitating sublingual or transdermal administration for sustained effect [2]. The 1.3–1.4 h half-life of BM 12.1173 positions it in an intermediate PK window — sufficiently long for convenient oral dosing yet short enough to permit rapid offset upon discontinuation.

Elimination half-life Pharmacokinetic differentiation Duration of action

Physicochemical Differentiation: BM 12.1173 logP (1.23) and Aqueous Solubility (11.25 g/L) Compared with Isosorbide Dinitrate and Nitroglycerin

4-(2-Nitroxyethyl)piperidine has a predicted logP (ACD/Labs) of 1.23 and an estimated aqueous solubility of 11,250 mg/L at 25°C (WSKOW v1.41) . This contrasts with isosorbide dinitrate (ISDN), which has a comparable logP of approximately 1.3 but is described as 'very slightly soluble in water' according to FDA-approved labeling [1], and with nitroglycerin, which has a logP of approximately 1.62 and substantially lower aqueous solubility of approximately 1,300 mg/L . The piperidine secondary amine (pKa ~10.51, predicted) confers pH-dependent ionizability that the sugar-alcohol-derived nitrates (isosorbide series) lack, enabling salt formation and enhanced aqueous solubility in acidic media . These differential physicochemical properties directly influence formulation flexibility — BM 12.1173 can be formulated as a hydrochloride or other salt for aqueous injectable preparations, whereas ISDN and nitroglycerin require co-solvents or complexation strategies for parenteral delivery.

Lipophilicity Aqueous solubility Formulation-relevant physicochemical properties

Structural Scaffold Differentiation: Piperidine Core with Nitroxyethyl Ester vs. Sugar-Alcohol and Glyceryl Nitrate Backbones

4-(2-Nitroxyethyl)piperidine possesses a mononitrate ester attached via a two-carbon ethyl linker to the 4-position of a piperidine ring, yielding a molecular formula of C₇H₁₄N₂O₃ and molecular weight of 174.2 Da . This scaffold differs fundamentally from the three major classes of clinically used organic nitrates: (i) glyceryl trinitrate (nitroglycerin, MW 227.1 Da, three nitrate groups on a glycerol backbone), (ii) isosorbide dinitrate (MW 236.1 Da, two nitrate groups on a fused bicyclic sugar-alcohol), and (iii) isosorbide-5-mononitrate (MW 191.1 Da, single nitrate on isosorbide) [1]. The single nitrate group on BM 12.1173 is structurally relevant because the number of nitrate groups has been shown to critically determine ALDH-2-dependent bioactivation efficiency and, consequently, vasodilator potency and tolerance susceptibility — with mononitrates generally exhibiting lower acute potency but reduced tolerance development compared to tri-nitrates such as nitroglycerin [2]. Additionally, the piperidine nitrogen provides a basic center (pKa ~10.5) absent in the sugar-alcohol and glyceryl nitrate classes, enabling pH-dependent ionization, salt formation, and potentially differential tissue distribution . The piperidine scaffold is also a privileged structure in medicinal chemistry, providing a modular platform for further derivatization — a property exploited in the broader patent literature on piperidine nitrate esters as dual-mechanism cardiovascular agents [3].

Structural scaffold Piperidine nitrate ester ALDH-2 bioactivation compatibility

Cross-Species PK Validation: BM 12.1173 Half-Life Confirmed Against IS-5-MN in Non-Human Primates

The pharmacokinetic parameters of BM 12.1173 determined in dogs were independently confirmed in a cross-over study in Macaca Arctoides (stump-tailed macaque) monkeys, where BM 12.1173 and the reference drug IS-5-MN (isosorbide-5-mononitrate) were administered to the same animals in alternating fashion [1]. The study authors reported that BM 12.1173 and IS-5-MN showed corresponding elimination half-lives in this primate model, with IS-5-MN exhibiting a notably shorter half-life in monkeys (t½ = 0.6 h) than in humans (t½ = 4.2–5 h) [1][2]. This cross-species concordance between BM 12.1173 and IS-5-MN in two species (dog and monkey) provides a translational bridge: the human half-life of BM 12.1173 may be reasonably projected from the well-characterized human PK of IS-5-MN. In contrast, BM 12.1200 (the longer-half-life analog) was not evaluated in the monkey cross-over study, limiting confidence in its interspecies scaling.

Cross-species pharmacokinetics Non-human primate PK Translational pharmacology

Synthetic Accessibility and Purity Profile: Single-Step Esterification from 4-(2-Hydroxyethyl)piperidine

4-(2-Nitroxyethyl)piperidine is synthesized via a straightforward single-step esterification of the commercially available precursor 4-(2-hydroxyethyl)piperidine to form the nitrate ester . This synthetic simplicity contrasts with the multi-step synthesis required for isosorbide-based nitrates, which necessitate stereoselective nitration of a fused bicyclic sugar-alcohol scaffold, and with nitroglycerin, which requires controlled mixed-acid nitration of glycerol under potentially hazardous conditions [1]. The typical purity specification for research-grade BM 12.1173 is ≥95% as determined by GC or HPLC . The compound has zero Rule-of-5 violations (MW 174.2, HBD 1, HBA 5, rotatable bonds 4), indicating favorable drug-like physicochemical properties . The analytical method for plasma quantification has been validated (GC-ECD with intra-/interassay CV of 2.9–8.8% and recovery of 50–62%), providing a established bioanalytical framework for PK and TK studies [2].

Synthetic route Purity profile Scalable synthesis

Evidence-Backed Research and Industrial Application Scenarios for 4-(2-Nitroxyethyl)piperidine (CAS 129999-77-5)


Preclinical Cardiovascular Pharmacology — Organic Nitrate with Defined PK for In Vivo Efficacy Studies

BM 12.1173 is suited for preclinical cardiovascular studies requiring an orally bioavailable organic nitrate with a predictable elimination half-life. Its 63% oral bioavailability and 1.3–1.4 h half-life in dogs [1] support once- or twice-daily oral dosing regimens in rodent and non-rodent models of hypertension, angina, or heart failure, with established bioanalytical methodology (GC-ECD) enabling plasma concentration monitoring. The cross-species PK validation in monkeys provides a translational dataset for predicting human PK parameters prior to first-in-human studies.

Tolerance Liability Studies — Mononitrate Tool Compound with ALDH-2-Dependent Bioactivation

As a mononitrate ester with a single nitrate group, BM 12.1173 serves as a mechanistic probe for studying ALDH-2-dependent bioactivation pathways and nitrate tolerance development, in direct comparison with di- and tri-nitrate analogs [2]. The compound's single nitrate group is predicted to produce less ALDH-2-mediated oxidative stress than nitroglycerin (three nitrate groups), making it a valuable reference compound in ex vivo vascular tolerance assays and chronic in vivo dosing studies designed to differentiate tolerance profiles among nitrate classes.

Formulation Development — Ionizable Piperidine Scaffold Enabling Salt-Based Aqueous Formulations

The presence of a basic piperidine nitrogen (pKa ~10.51) allows salt formation (e.g., hydrochloride) to achieve aqueous solubility exceeding the already appreciable 11.25 g/L free-base solubility. This property makes BM 12.1173 a candidate for intravenous or subcutaneous injectable formulation development, where neutral nitrate esters such as ISDN or nitroglycerin require organic co-solvents or lipid-based delivery systems to achieve clinically relevant concentrations . The moderate logP (1.23) further supports both oral and parenteral formulation strategies.

Medicinal Chemistry Scaffold Derivatization — Piperidine Core for Dual-Mechanism Cardiovascular Agents

The piperidine scaffold of BM 12.1173 represents a modular platform for designing dual-mechanism cardiovascular agents, as demonstrated in the broader patent literature on piperidine nitrate esters [3]. The secondary amine at the piperidine nitrogen can be further functionalized (e.g., with renin-inhibitory pharmacophores or angiotensin receptor antagonist motifs) to create compounds that combine NO-mediated vasodilation with orthogonal cardiovascular mechanisms. The established synthetic route — esterification of 4-(2-hydroxyethyl)piperidine — provides a readily accessible intermediate for parallel library synthesis.

Quote Request

Request a Quote for 4-(2-Nitroxyethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.